2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid
Overview
Description
“2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula C14H8F4O2S . It is related to other fluorinated benzoic acids, which are often used in chemical synthesis .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various methods. For instance, trifluoromethylpyridines, which share some structural similarities, have been synthesized for use in the agrochemical and pharmaceutical industries . Protodeboronation of pinacol boronic esters has also been reported as a method for synthesizing related compounds .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid core with a trifluoromethyl group and a fluorophenylthio group attached .Scientific Research Applications
Novel Arylene Ether Polymers
Research conducted by Huang et al. (2007) focused on the synthesis of novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety, utilizing a Suzuki-coupling reaction that involves 4-fluoro-3-trifluoromethyl phenyl boronic acid. These polymers displayed ultrahigh glass-transition temperatures (Tg) up to 334°C and outstanding thermal stability up to 671°C, making them potentially useful for applications requiring materials with high thermal resistance and optical transparency in the visible light spectrum (Huang, Liaw, Chang, Han, & Huang, 2007).
Synthesis of Fluorinated Aromatic Compounds
Marzi et al. (2002) explored the synthesis of fluoro- or trifluoromethyl-substituted benzyl and phenethyl alcohols, leading to the development of new fluorobenzoic acids. This work highlights the compound's relevance in facilitating selective functionalization, offering pathways to a variety of fluorinated aromatic compounds for further chemical studies (Marzi, Spitaleri, Mongin, & Schlosser, 2002).
Directed Lithiation of Unprotected Benzoic Acids
Bennetau et al. (1995) demonstrated the directed lithiation of unprotected benzoic acids, including fluorinated benzoic acids. This process enables the synthesis of ortho-substituted products, showing the compound's utility in organic synthesis and the modification of benzoic acid derivatives for research purposes (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
Antipathogenic Properties of Thiourea Derivatives
Limban, Marutescu, and Chifiriuc (2011) investigated thiourea derivatives for their antipathogenic activities, focusing on the interaction with bacterial cells. Their study indicates the potential of such compounds, which include fluorophenyl groups, in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Properties
IUPAC Name |
2-(3-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2S/c15-9-2-1-3-10(7-9)21-12-5-4-8(14(16,17)18)6-11(12)13(19)20/h1-7H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADNZDIOGGBXLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(C=C(C=C2)C(F)(F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968300 | |
Record name | 2-[(3-Fluorophenyl)sulfanyl]-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53542-36-2 | |
Record name | 2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53542-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((3-Fluorophenyl)thio)-5-(trifluoromethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053542362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(3-Fluorophenyl)sulfanyl]-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3-fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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